molecular formula C12H12N2O3S2 B12187936 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12187936
M. Wt: 296.4 g/mol
InChI Key: RFQLBWGBAXHWTR-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core substituted at position 6 with a carboxamide group. The amide nitrogen is further linked to the 3-position of a 1,1-dioxidotetrahydrothiophen moiety.

Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C12H12N2O3S2/c15-12(14-9-3-4-19(16,17)6-9)8-1-2-10-11(5-8)18-7-13-10/h1-2,5,7,9H,3-4,6H2,(H,14,15)

InChI Key

RFQLBWGBAXHWTR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid

This intermediate is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors. For example:

  • Reaction : 2-Amino-5-nitrobenzenethiol reacts with chloroacetic acid in the presence of polyphosphoric acid (PPA) at 120–130°C for 6 hours.

  • Yield : 78–85%.

  • Key Data :

    ParameterValue
    Reaction Temperature120–130°C
    CatalystPolyphosphoric acid
    Purity≥95% (HPLC)

Synthesis of 3-Aminotetrahydrothiophene-1,1-Dioxide

This intermediate is prepared through oxidation and amination of tetrahydrothiophene derivatives:

  • Oxidation : Tetrahydrothiophene is oxidized with hydrogen peroxide (H₂O₂) in acetic acid to form tetrahydrothiophene-1,1-dioxide.

  • Amination : The sulfone is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to introduce the amine group.

  • Yield : 65–72%.

Amide Bond Formation

The final step involves coupling the benzothiazole carboxylic acid with the sulfonamide derivative. Two primary methods are documented:

Carbodiimide-Mediated Coupling

This method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with a catalytic base:

  • Procedure :

    • Dissolve 1,3-benzothiazole-6-carboxylic acid (1.0 equiv) and 3-aminotetrahydrothiophene-1,1-dioxide (1.2 equiv) in dry dichloromethane (DCM).

    • Add EDC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Stir at room temperature for 12–16 hours.

  • Yield : 80–88%.

  • Optimization Data :

    ConditionOptimal Value
    SolventDichloromethane
    Coupling AgentEDC
    Reaction Time16 hours

Schotten-Baumann Reaction

An alternative approach employs acyl chloride intermediates:

  • Step 1 : Convert 1,3-benzothiazole-6-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).

  • Step 2 : React the acyl chloride with 3-aminotetrahydrothiophene-1,1-dioxide in aqueous NaOH at 0–5°C.

  • Yield : 70–75%.

  • Advantage : Faster reaction time (2–3 hours) but lower yield compared to carbodiimide methods.

Oxidation and Purification Strategies

Critical side reactions require controlled oxidation and rigorous purification:

Oxidation of Byproducts

Unreacted tetrahydrothiophene intermediates are oxidized using NaOCl (bleach) in acidic media:

  • Conditions :

    • pH: 1–2 (adjusted with HCl)

    • Oxidant: 10% NaOCl solution

    • Temperature: 35–40°C.

  • Outcome : Converts residual thioethers to sulfones, improving product purity.

Chromatographic Purification

Final purification is achieved via flash chromatography or HPLC :

  • Mobile Phase : Ethyl acetate/hexane (3:7) for flash chromatography.

  • HPLC Parameters :

    ColumnC18 reverse-phase
    EluentAcetonitrile/water (70:30)
    Flow Rate1.0 mL/min
  • Purity Post-Purification : >98%.

Comparative Analysis of Methods

The table below summarizes key metrics for the two primary amide bond formation strategies:

MethodYield (%)Purity (%)Reaction TimeCost Efficiency
Carbodiimide (EDC)80–889816 hoursModerate
Schotten-Baumann70–75953 hoursHigh

Key Findings :

  • EDC-mediated coupling offers higher yields and purity but requires longer reaction times.

  • The Schotten-Baumann method is cost-effective for large-scale synthesis but necessitates strict temperature control.

Scalability and Industrial Considerations

For industrial production, the carbodiimide method is preferred despite its cost due to reproducibility. Pilot-scale studies report:

  • Batch Size : Up to 50 kg with consistent yields of 82–85%.

  • Critical Quality Attributes (CQAs) :

    • Residual solvent: <500 ppm (ICH guidelines).

    • Sulfone content: ≥99.5% (HPLC).

Emerging Techniques

Recent advancements propose microwave-assisted synthesis to reduce reaction times:

  • Conditions : 100°C, 300 W, 20 minutes.

  • Yield : 76% (preliminary data).

  • Limitation : Requires specialized equipment and optimization .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring and the dioxidotetrahydrothiophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast)2.5
HCT-116 (Colon)3.0
HepG2 (Liver)4.0

These findings suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Research indicates that derivatives with similar structures can inhibit bacterial growth by affecting metabolic pathways:

  • Inhibition rates against Xanthomonas oryzae and Xanthomonas citri were reported at 52.4% and 71.6%, respectively .
  • The mechanism involves up-regulating enzymes like succinate dehydrogenase during oxidative phosphorylation, which is crucial for bacterial reproduction .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Anticancer Efficacy : In vitro studies showed that this compound effectively inhibited the growth of multiple cancer cell lines with low IC50 values, indicating high potency .
  • Antimicrobial Activity : A study demonstrated that this compound significantly reduced bacterial populations in agricultural settings, showcasing its potential as an agricultural biocide .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Features Source
Target Compound Not explicitly given* ~350–370 (est.) 1,3-Benzothiazole core; carboxamide at C6; 1,1-dioxidotetrahydrothiophen at N-position -
N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide (438531-46-5) C₁₈H₁₃ClN₂O₅S 404.824 Benzothiophene core; chloro and nitro groups; benzodioxol and ethyl substituents
2-Azanyl-N-(diphenylmethyl)-1,3-benzothiazole-6-carboxamide (EVW) C₂₁H₁₇N₃OS 359.44 1,3-Benzothiazole core; carboxamide at C6; diphenylmethyl and amino groups
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide (874138-75-7) C₂₂H₂₂ClNO₄S₂ 464.0 Benzothiophene core; chloro and methyl groups; 3-methoxybenzyl and sulfone substituents

*Estimated formula for target compound: C₁₂H₁₃N₂O₃S₂ (benzothiazole + carboxamide + dioxidotetrahydrothiophen).

Core Heterocyclic System

  • Target Compound: 1,3-Benzothiazole core, which is aromatic and planar, enabling π-π stacking interactions.
  • Analog 1 () : Benzothiophene core, which is structurally similar but lacks the nitrogen atom in the thiazole ring. This reduces polarity and may alter electronic properties .
  • Analog 3 () : Benzothiophene core with chloro and methyl substituents, introducing steric bulk and hydrophobicity .

Substituent Analysis

  • Carboxamide Position :
    • The target compound and Analog 2 () share a carboxamide group at position 6, which is critical for hydrogen bonding (e.g., with biological targets or in crystal packing) .
    • Analog 1 () and Analog 3 () feature carboxamide groups at position 2, which may alter molecular conformation and interaction geometry .
  • Sulfone and Tetrahydrothiophene Groups :
    • The 1,1-dioxidotetrahydrothiophen moiety in the target compound and Analog 3 enhances polarity and hydrogen-bond acceptor capacity via sulfonyl oxygen atoms .
    • Analog 3 includes an additional 3-methoxybenzyl group, increasing lipophilicity and steric hindrance .

Molecular Weight and Physicochemical Implications

  • The target compound’s estimated molecular weight (~350–370) is lower than Analog 3 (464.0), suggesting better solubility and membrane permeability in biological systems.
  • Analog 2 (359.44) lacks sulfone groups but includes a diphenylmethyl substituent, which may improve lipid solubility but reduce aqueous stability .

Research Findings and Functional Implications

  • Hydrogen Bonding and Crystal Packing : Compounds with sulfone groups (e.g., target compound, Analog 3) are likely to exhibit robust hydrogen-bonding networks, as seen in Etter’s graph set analysis . This could enhance crystalline stability or interactions with polar biological targets.
  • Bioactivity Potential: The benzothiazole core in the target compound and Analog 2 is associated with antimicrobial and antitumor activities in related derivatives. The sulfone group may further modulate target selectivity .
  • Synthetic Challenges : Analog 3’s complex substituents (methoxybenzyl, methyl) highlight the synthetic difficulty of balancing steric effects with functional group compatibility .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H12_{12}N2_2O3_3S2_2, with a molecular weight of approximately 296.4 g/mol. Its structure features a benzothiazole moiety linked to a tetrahydrothiophene group, which is crucial for its biological activity .

Target Interaction

The primary mechanism of action for this compound involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation modulates cellular excitability and influences various signaling pathways associated with G protein-coupled receptors (GPCRs) .

Biochemical Pathways

Upon activation of GIRK channels, the compound impacts several biochemical pathways:

  • Cellular Excitability : The modulation of GIRK channels leads to changes in neuronal excitability, which may have implications for neurological disorders.
  • Signal Transduction : The compound's interaction with GPCRs suggests potential roles in various physiological processes such as neurotransmission and hormone regulation .

Antidiabetic Effects

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in exhibiting α-amylase inhibitory activity , which is crucial for managing diabetes. For instance, related compounds have shown significant inhibition percentages against α-amylase enzymes, indicating a promising avenue for developing antidiabetic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

StudyFindings
In Vitro α-Amylase Inhibition Compound 8f (related structure) demonstrated 87.5% inhibition at 50 μg/mL compared to acarbose's 77.96%, indicating strong antidiabetic potential .
GIRK Channel Activation The compound was identified as a potent GIRK channel activator with nanomolar potency in DMPK assays .
Antimicrobial Activity Exhibited significant inhibition against specific bacterial strains; further studies are required to elucidate the spectrum of activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated through tier 1 DMPK assays. These studies indicate favorable absorption and distribution characteristics that support its potential therapeutic use.

Toxicity assessments conducted on model organisms like zebrafish embryos suggest that the compound possesses low toxicity levels, making it a safer candidate for further pharmacological exploration .

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